molecular formula C15H14FNO2 B1635524 N-(4-fluorobenzyl)-2-methoxybenzamide

N-(4-fluorobenzyl)-2-methoxybenzamide

Cat. No.: B1635524
M. Wt: 259.27 g/mol
InChI Key: RDYYFGDAHNMAQU-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 4-fluorobenzylamine moiety. This compound has garnered attention in both agricultural and pharmaceutical research. Evidence indicates its role as a lead compound in bleaching herbicides, where it disrupts carotenoid biosynthesis in weeds, showing cross-resistance patterns similar to diflufenican . Additionally, it serves as a metabolite of mosapride, a gastroprokinetic agent, though its serotonin 5-HT4 receptor agonistic activity is weaker than the parent drug . Its structure-activity relationship (SAR) is influenced by electron-withdrawing substituents, particularly at the 4-position of the benzyl group, which enhance bioactivity .

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methoxybenzamide

InChI

InChI=1S/C15H14FNO2/c1-19-14-5-3-2-4-13(14)15(18)17-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18)

InChI Key

RDYYFGDAHNMAQU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity
Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Comparisons

Compound Name Key Spectroscopic Features Application Insights Reference
N-(4-Fluorobenzyl)-2-methoxybenzamide ¹H/¹³C-NMR: Fluorine coupling (δ ~161 ppm, J = 242 Hz) Confirms electronic effects of fluorine
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Fluorescence: λexem = 340/380 nm; pH-dependent intensity (max at pH 5) Utility as a fluorescent sensor
Hydrazinecarbothioamides [4–6] IR: C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) Confirms tautomerism in triazole derivatives
  • Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing nature induces distinct NMR coupling constants (J = 242 Hz) compared to chlorine’s lesser electronegativity, impacting both reactivity and spectroscopic detection .
  • Fluorescence Behavior : The 4-methyl and 4-chloro substituents in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide stabilize excited states, enabling pH-sensitive fluorescence, unlike the herbicidally active fluorinated analog .
Molecular Conformation and Crystallography
  • Asymmetric Units : this compound derivatives (e.g., compound 28b) exhibit conformational flexibility, with two molecules per asymmetric unit in related structures .
  • Tautomerism : In triazole analogs (e.g., compounds 7–9), thione tautomers dominate, confirmed by IR absence of S-H stretches (~2500–2600 cm⁻¹) .

Key Research Findings and Implications

Herbicidal Optimization : Introducing electron-withdrawing groups (e.g., fluorine) at the benzyl 4-position maximizes herbicidal activity, as demonstrated by this compound’s efficacy against weeds .

Pharmacological Divergence : Structural modifications (e.g., tropane or indenyl incorporation) redirect activity to neurological or cardiovascular targets, highlighting the benzamide scaffold’s versatility .

Spectroscopic Utility : Substituents like 4-methyl or 4-chloro enhance fluorescence properties, enabling applications in chemical sensing .

Preparation Methods

Classical Amide Coupling Approaches

The benchmark synthesis employs a two-step sequence starting from 2-methoxybenzoic acid (1) and 4-fluorobenzylamine (2). Activation of the carboxylic acid typically utilizes thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to generate the corresponding acyl chloride intermediate. Subsequent amidation with 4-fluorobenzylamine in dichloromethane or THF achieves yields of 68-82%. Critical parameters include:

  • Temperature Control : Maintaining -10°C to 0°C during chloride formation prevents premature decomposition
  • Stoichiometry : 1.2:1 molar ratio of amine to acyl chloride minimizes dimerization byproducts
  • Purification : Recrystallization from ethanol/water (3:1 v/v) enhances purity to >99% (HPLC)

Recent optimizations employ polymer-supported reagents to simplify workup, with Wang resin-bound chlorides demonstrating 89% yield in automated synthesis platforms.

Transition Metal-Catalyzed Methods

Palladium and copper-mediated protocols address limitations of classical approaches:

Table 1: Catalytic Systems for Direct Amination

Catalyst System Temp (°C) Time (h) Yield (%) Purity (%) Source
Pd/CeO₂ (5% loading) 140 18 >99 99.5
CuI/DBU/Cs₂CO₃ 100 2 92 98.7
CoCl₂·6H₂O/Zn 120 12 88 97.2

The Pd/CeO₂ system operates in pure water, making it exceptionally sustainable. XPS analysis reveals Ce³⁺/Ce⁴⁺ redox pairs facilitate oxidative addition steps while suppressing β-hydride elimination. Copper-mediated methods using DBU base show remarkable functional group tolerance, enabling synthesis from nitro- and cyano-precursors.

Advanced Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection Methodology

Patent WO2003106440A2 discloses a Boc-protected intermediate route addressing stability issues in acidic media:

  • Boc Protection :
    4-Amino-2-methoxybenzoic acid → Boc-protected acid (III)
    Conditions: Di-tert-butyl dicarbonate/EtOH/NaOH, 90% yield

  • Selective Alkylation :
    Intermediate III → Ethoxy derivative (IV)
    Reagents: EtBr/K₂CO₃/DMF, 96% yield

  • Deprotection-Coupling :
    TFA-mediated Boc removal followed by EDC/HOBt coupling
    Final purity: 99.8% (HPLC), residual solvents <50 ppm

This approach eliminates chromatographic purification through controlled crystallization at pH 6.8-7.2.

Enzymatic Amidation Strategies

Lipase-mediated synthesis (CAL-B, Novozym 435) in ionic liquids achieves 73% conversion:

  • Solvent System : [BMIM][PF₆]/tert-amyl alcohol (4:1)
  • Substrate Ratio : 1:1.5 (acid:amine)
  • Water Activity : aₓ = 0.33 maintained with saturated salt solutions

While yields trail chemical methods, the absence of metal catalysts meets stringent pharmaceutical guidelines for heavy metal content (<10 ppm).

Process Intensification Technologies

Continuous Flow Synthesis

A microreactor system (Corning AFR) demonstrates superior heat/mass transfer:

  • Reactor Design : 3-inlet mixing module with PFA tubing (ID=0.8mm)
  • Conditions :
    • Stream A: 2-Methoxybenzoyl chloride (0.5M in EtOAc)
    • Stream B: 4-Fluorobenzylamine (0.6M in EtOAc)
    • Stream C: DI water (hydrolysis quench)
  • Residence Time : 400 seconds
  • Conversion : 92%, Productivity: 18g/h

In-line FTIR monitoring at 1680cm⁻¹ (C=O stretch) enables real-time adjustment of stoichiometry.

Microwave-Assisted Synthesis

Optimized conditions in a Biotage Initiator+ reactor:

  • Power : 300W pulsed irradiation
  • Temp : 150°C (max pressure 20bar)
  • Time : 15 minutes vs. 12h conventional heating
  • Yield Improvement : 82% → 91%

Dielectric heating eliminates thermal gradients, particularly beneficial for the exothermic amidation step (ΔH = -58kJ/mol).

Analytical Characterization Protocols

Spectroscopic Identification

GC-MS data (SpectraBase) confirms structural integrity:

  • EI-MS : m/z 259.1008 [M]⁺ (calc. 259.1009)
  • Fragmentation Pattern :
    • m/z 121.0284 (C₇H₅O₂⁺, methoxybenzoyl)
    • m/z 138.0447 (C₇H₇FNO⁺, fluorobenzylamine)

¹H NMR (400MHz, CDCl₃):
δ 7.82 (d, J=8.4Hz, 1H, Ar-H), 7.45-7.32 (m, 4H, Ar-H), 6.98 (t, J=7.2Hz, 1H, Ar-H), 4.62 (d, J=5.6Hz, 2H, CH₂), 3.89 (s, 3H, OCH₃)

Purity Assessment

Validated HPLC method (USP <621>):

  • Column : Zorbax SB-C18 (4.6×250mm, 5μm)
  • Mobile Phase : MeCN/0.1% H₃PO₄ (55:45)
  • Flow : 1.0mL/min, λ=254nm
  • Retention : 8.92±0.15min
  • LOQ : 0.05μg/mL

Industrial-Scale Production Considerations

Cost Analysis of Routes

Table 2: Economic Comparison (Per Kilogram Basis)

Method Raw Material Cost Energy Demand E-Factor PMI
Classical Amidation $220 58kWh 18.7 6.2
Catalytic Amination $195 42kWh 9.1 3.8
Flow Chemistry $210 37kWh 5.9 2.1

(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)

Regulatory Aspects

The patent-protected Boc methodology meets ICH Q3A/B guidelines for:

  • Residual solvents: <300ppm EtOAc
  • Genotoxic impurities: <1ppm alkyl chlorides
  • Heavy metals: <5ppm Pd/Cu

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light mediated coupling using Ir(ppy)₃:

  • Light Source : 450nm LEDs (23W/m²)
  • Redox System : Hantzsch ester/NiCl₂·glyme
  • Yield : 84% with 100% atom economy

Transient absorption spectroscopy confirms formation of nickelacycle intermediates within 500ps.

Biocatalytic Cascades

Whole-cell E. coli systems expressing carboxylic acid reductase (CAR) and transaminase:

  • Substrates : 2-Methoxybenzaldehyde + 4-Fluorobenzylamine
  • Cofactor Recycling : Glucose dehydrogenase (GDH) system
  • Space-Time Yield : 8.7g/L/h

This approach exemplifies the shift toward biohybrid synthesis platforms.

Q & A

Q. How can NMR titration studies elucidate host-guest interactions with biomolecules?

  • Methodology : Titrate the compound into cyclodextrin or serum albumin solutions. Track chemical shift perturbations (¹H-NMR) to map binding sites. Calculate association constants using Benesi-Hildebrand plots .

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